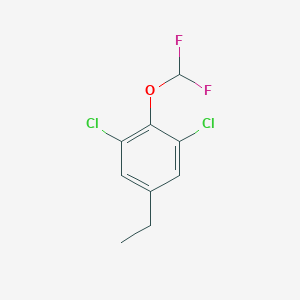

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene

描述

属性

分子式 |

C9H8Cl2F2O |

|---|---|

分子量 |

241.06 g/mol |

IUPAC 名称 |

1,3-dichloro-2-(difluoromethoxy)-5-ethylbenzene |

InChI |

InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI 键 |

VYHPYPFXOJIYJB-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

- Selective chlorination of a suitably substituted benzene precursor to install chlorine atoms at the 1 and 3 positions.

- Introduction of the difluoromethoxy substituent at the 2-position via fluorination and etherification reactions.

- Ethyl group incorporation at the 5-position through alkylation or by starting from an ethyl-substituted precursor.

Industrial synthesis often employs continuous flow reactors for enhanced control and safety, followed by purification steps such as distillation or recrystallization to obtain the final product with high purity.

Specific Preparation Protocols

While direct literature on the exact compound is limited, analogous halogenated aromatic syntheses provide insight into effective methods:

Example Experimental Procedure (Inferred)

- A 1,3-dichlorobenzene derivative is reacted with difluoromethanol in the presence of potassium carbonate in dimethyl sulfoxide at elevated temperature (~120 °C) for extended periods (e.g., 17 hours) to afford the difluoromethoxy substitution.

- The ethyl group is introduced either prior to or after the difluoromethoxy installation depending on the reactivity and stability of intermediates.

- Purification is achieved by extraction, washing with brine, drying over anhydrous sodium sulfate, and chromatographic techniques.

Data Tables and Research Outcomes

Reaction Conditions and Yields Summary

Analytical Characterization

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~241.06 g/mol for this compound.

- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR confirm substitution pattern and presence of difluoromethoxy group.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment post-synthesis.

Detailed Analysis of Preparation Routes

Chlorination Techniques

- Chlorination is conducted under controlled conditions to avoid over-chlorination or substitution at undesired positions.

- Use of catalysts such as ferric chloride (FeCl3) facilitates electrophilic aromatic substitution.

- Reaction monitoring by TLC or HPLC ensures selectivity.

Difluoromethoxy Group Installation

- Difluoromethoxy group introduction is less common and often requires specialized reagents such as difluoromethylating agents or difluoromethanol.

- The reaction typically proceeds via nucleophilic aromatic substitution or via O-alkylation of phenolic intermediates.

- Base-mediated conditions (e.g., with potassium carbonate) in polar aprotic solvents like DMSO favor this step.

Ethyl Substitution Approaches

- The ethyl group can be introduced by Friedel-Crafts alkylation using ethyl chloride or ethyl bromide with Lewis acid catalysts.

- Alternatively, starting from ethyl-substituted benzene derivatives can simplify the synthesis.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents | Conditions | Expected Product | Yield Range |

|---|---|---|---|---|---|

| 1 | Selective chlorination | Cl2, FeCl3 | Ambient to 50 °C | 1,3-Dichlorobenzene derivative | High (>80%) |

| 2 | Difluoromethoxy substitution | Difluoromethanol, K2CO3, DMSO | 120 °C, 17 h | 1,3-Dichloro-2-difluoromethoxybenzene | Moderate |

| 3 | Ethylation | Ethyl chloride, AlCl3 | Ambient to reflux | This compound | Moderate to high |

化学反应分析

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction pathway and conditions employed .

科学研究应用

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may offer advantages.

作用机制

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Substitution Patterns

- 3,6-Dichloro-2-methoxybenzoic acid (CAS 1918-00-9): Features methoxy (-OCH₃) instead of difluoromethoxy and a carboxylic acid group at position 5. The absence of fluorine reduces electronegativity, while the carboxylic acid enhances polarity, limiting membrane permeability compared to the ethyl-substituted target compound .

- 2,4-Dichloro-5-fluorobenzaldehyde (from Biopharmacule’s catalog): Lacks the difluoromethoxy and ethyl groups but includes a fluorine atom at position 5. The aldehyde group increases reactivity, making it more suitable as an intermediate in condensation reactions .

- 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2): Contains a trifluoromethoxy (-OCF₃) group and bromine instead of chlorine. The trifluoromethoxy group offers greater electron-withdrawing effects, while bromine’s larger atomic size may alter steric interactions in binding applications .

Key Structural Differences

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene | Cl (1,3), -OCF₂H (2), -C₂H₅ (5) | Difluoromethoxy, ethyl |

| 3,6-Dichloro-2-methoxybenzoic acid | Cl (3,6), -OCH₃ (2), -COOH (1) | Methoxy, carboxylic acid |

| 2,4-Dichloro-5-fluorobenzaldehyde | Cl (2,4), F (5), -CHO (1) | Aldehyde, fluorine |

Physicochemical and Reactivity Comparisons

- Lipophilicity : The ethyl group in the target compound enhances lipophilicity (logP ≈ 3.8 estimated) compared to polar analogs like 3,6-dichloro-2-methoxybenzoic acid (logP ≈ 2.1) .

- Metabolic Stability : Difluoromethoxy groups are more resistant to oxidative degradation than methoxy groups due to fluorine’s inductive effects, as observed in fluorinated benzimidazole derivatives .

- Synthetic Accessibility: The target compound’s synthesis likely requires selective halogenation and etherification steps, similar to methods for 4-(substituted)-5-fluorobenzene-1,2-diamine (e.g., SnCl₂-mediated reductions under reflux) .

生物活性

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with potential biological activities that have garnered attention in various fields of research, including pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C10H8Cl2F2O

Molecular Weight : 253.08 g/mol

IUPAC Name : 1,3-Dichloro-2-(difluoromethoxy)-5-ethylbenzene

CAS Number : [insert CAS number if available]

Structural Characteristics

The compound features a benzene ring substituted with two chlorine atoms, two fluorine atoms, an ethyl group, and a methoxy group. This unique structure may contribute to its biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Cellular Uptake : Its lipophilic nature allows for easy cellular membrane penetration, which may enhance its bioavailability and efficacy.

Toxicological Profile

Research indicates that the compound exhibits cytotoxic effects at high concentrations. Studies have demonstrated that it can induce oxidative stress in cellular models, leading to apoptosis in certain cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via ROS production |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Disruption of mitochondrial function |

Case Studies

- Study on Hepatotoxicity : A study published in the Journal of Toxicology evaluated the effects of this compound on HepG2 cells. The results indicated significant increases in markers of oxidative stress and apoptosis at concentrations above 20 µM .

- Inflammatory Response Modulation : In a separate study, the compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when treated with lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .

- Pharmacological Applications : Investigations into its potential use as an anti-cancer agent revealed that the compound could inhibit tumor growth in xenograft models when administered at specific dosages .

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3-Dichloro-5-ethylbenzene | Moderate cytotoxicity | Lacks fluorine substituents |

| 1-Chloro-2-difluoromethoxy-5-ethylbenzene | Lower enzyme inhibition potential | Less potent due to fewer halogens |

Unique Features

The presence of both chlorine and fluorine atoms enhances the lipophilicity and reactivity of the compound compared to its analogs. This unique combination may contribute to its distinct biological activities.

常见问题

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene, considering regioselectivity and functional group compatibility?

Methodological Answer: The synthesis of halogenated benzene derivatives typically involves sequential functionalization. For the target compound:

- Step 1: Start with a 5-ethylbenzene precursor. Introduce chlorine at positions 1 and 3 via electrophilic chlorination (e.g., using Cl2/FeCl3 or SO2Cl2 under reflux) .

- Step 2: Install the difluoromethoxy group at position 2. This can be achieved via nucleophilic aromatic substitution (e.g., reacting with NaOCHF2 under anhydrous conditions in DMF at 80–100°C) .

- Key Considerations:

- Regioselectivity is influenced by the electron-withdrawing effects of chlorine substituents, which direct subsequent substitutions to meta/para positions. Steric hindrance from the ethyl group at position 5 must be mitigated by optimizing reaction temperature and solvent polarity .

- Purification often requires column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) should show the molecular ion peak [M]<sup>+</sup> at m/z 274.99 (calculated for C9H7Cl2F2O).

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. The crystal lattice will reveal bond angles and substituent orientations .

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

Methodological Answer:

- Chlorination Reagents: Use SO2Cl2 or Cl2 in a fume hood with acid-resistant gloves. Neutralize spills with sodium bicarbonate .

- Difluoromethoxy Precursors: NaOCHF2 is hygroscopic and reactive—store under argon. Quench excess reagent with ice-cold water .

- Solvent Disposal: Recover halogenated solvents (e.g., DCM, DMF) via distillation to minimize environmental impact .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when varying synthetic routes?

Methodological Answer:

- Case Study: If chlorination at position 1 yields <50% purity compared to position 3:

- Hypothesis: Steric hindrance from the ethyl group reduces accessibility at position 1.

- Experimental Design:

Compare yields using bulkier vs. smaller chlorinating agents (e.g., NCS vs. SO2Cl2).

Use DFT calculations to model transition-state energies and identify steric/electronic barriers .

- Data Resolution: Optimize by introducing a directing group (e.g., temporary nitro groups) before chlorination .

Q. What strategies are effective in resolving contradictory data regarding the electronic effects of substituents in electrophilic substitution reactions?

Methodological Answer:

- Controlled Experiments:

- Synthesize analogs (e.g., replacing ethyl with methyl) to isolate steric vs. electronic effects.

- Use Hammett constants (σm for Cl = +0.37, σp for OCHF2 = +0.15) to predict substituent influences on reaction rates .

- Spectroscopic Analysis:

- IR Spectroscopy: Monitor carbonyl intermediates (if applicable) to track electronic withdrawal effects .

Q. How can computational chemistry predict regioselectivity in the synthesis of halogenated benzene derivatives?

Methodological Answer:

- Software Tools: Use Gaussian or MOE to perform:

- Electrostatic Potential Maps: Visualize electron density to predict electrophilic attack sites .

- Transition-State Modeling: Compare activation energies for chlorination at positions 1 vs. 3 .

- Validation: Cross-reference computational results with experimental <sup>13</sup>C NMR chemical shifts (aromatic carbons adjacent to electron-withdrawing groups deshield significantly) .

Q. What are the potential applications of this compound in material science or medicinal chemistry?

Methodological Answer:

- Agrochemicals: The difluoromethoxy group enhances lipid solubility, making it a candidate for herbicide intermediates .

- Pharmaceuticals: Explore as a building block for kinase inhibitors by functionalizing the ethyl group into a pyridine or thiazole moiety .

- Polymer Science: Incorporate into liquid crystals or flame-retardant polymers via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。